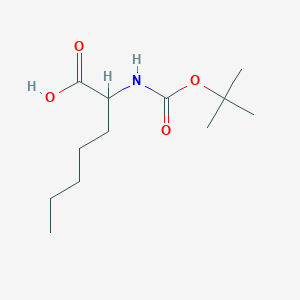
Boc-2-aminoheptanoic acid
Overview
Description
Boc-2-aminoheptanoic acid, also known as tert-butoxycarbonyl-2-aminoheptanoic acid, is a derivative of 2-aminoheptanoic acid. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions. The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines because it can be easily removed under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-aminoheptanoic acid typically involves the protection of the amino group in 2-aminoheptanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-aminoheptanoic acid+Boc2O→Boc-2-aminoheptanoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-2-aminoheptanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling agents.
Major Products Formed
Deprotection: 2-aminoheptanoic acid.
Substitution: Various substituted aminoheptanoic acid derivatives.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
Boc-2-aminoheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The primary function of Boc-2-aminoheptanoic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group by forming a carbamate linkage, which prevents unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group.
Comparison with Similar Compounds
Similar Compounds
- Boc-7-aminoheptanoic acid
- Boc-6-aminohexanoic acid
- Boc-4-aminobutyric acid
Uniqueness
Boc-2-aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other Boc-protected amino acids, this compound offers distinct advantages in terms of reactivity and stability.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDXDHZJPGIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)
![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)
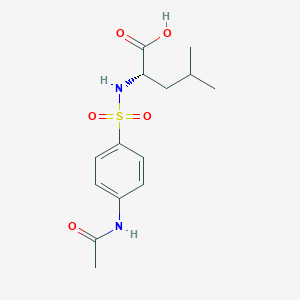
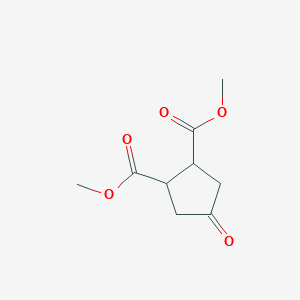
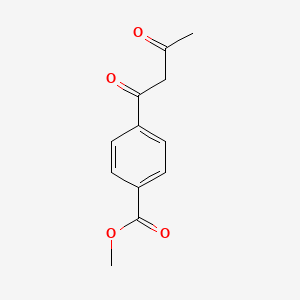

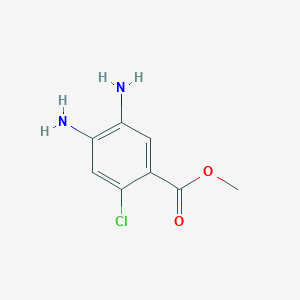

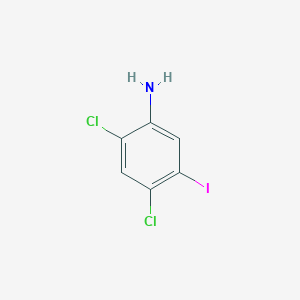
![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)


![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
